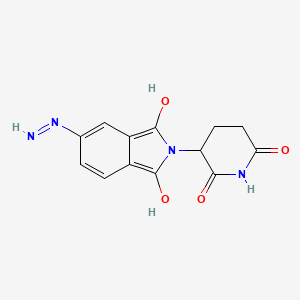

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione

Descripción

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione (CAS: 497146-95-9) is a derivative of isoindoline-1,3-dione fused with a 2,6-dioxopiperidine ring. Its structure features a hydrazinyl (-NHNH₂) substituent at the 5-position of the isoindoline core, distinguishing it from related compounds. Its molecular weight is 283.26 g/mol, and it is typically stored at 2–8°C under inert conditions to maintain stability .

Propiedades

Fórmula molecular |

C13H12N4O4 |

|---|---|

Peso molecular |

288.26 g/mol |

Nombre IUPAC |

3-(5-diazenyl-1,3-dihydroxyisoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H12N4O4/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19) |

Clave InChI |

FJQUPZDZMWBCHG-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione typically follows a convergent approach involving:

- Construction of the glutarimide (2,6-dioxopiperidin-3-yl) moiety.

- Formation of the isoindoline-1,3-dione (phthalimide) core.

- Introduction of the hydrazinyl group at the 5-position of the isoindoline ring.

This compound is often prepared as a hydrochloride salt to enhance stability and facilitate handling.

Detailed Preparation Methods

Starting Materials

- 3-Aminopiperidine-2,6-dione hydrochloride: Provides the glutarimide ring.

- Phthalic anhydride or derivatives: For the isoindoline-1,3-dione core.

- Hydrazine hydrate or hydrazine derivatives: For hydrazinyl substitution.

Stepwise Synthetic Route

Step 1: Formation of the Isoindoline-1,3-dione Core

- Phthalic anhydride or substituted phthalic acid derivatives are reacted with amines or hydrazine derivatives to form the isoindoline-1,3-dione scaffold.

- In some protocols, nitro-substituted benzoic acids are converted to phthalimide derivatives via reaction with dimethyl malonate and subsequent cyclization.

Step 2: Coupling with 3-Aminopiperidine-2,6-dione

- The isoindoline-1,3-dione intermediate is reacted with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions (e.g., acetic acid) to form the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione framework.

- This step involves amidation and cyclization to establish the glutarimide ring fused to the phthalimide core.

Step 3: Introduction of the Hydrazinyl Group

- The hydrazinyl group is introduced at the 5-position of the isoindoline ring by reduction of a nitro precursor or direct substitution.

- For example, nitro-substituted intermediates (e.g., 5-nitro derivatives) are reduced using stannous chloride or other reducing agents to yield the hydrazinyl-substituted product.

- Alternatively, hydrazine hydrate can be used to displace suitable leaving groups on the isoindoline ring to install the hydrazinyl functionality.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Cyclization | Phthalic anhydride + amine/hydrazine | Isoindoline-1,3-dione derivative |

| 2 | Amidation and cyclization | 3-Aminopiperidine-2,6-dione hydrochloride, AcOH | 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione |

| 3 | Reduction/Substitution | Stannous chloride or hydrazine hydrate | This compound |

Research Findings and Optimization

- The synthetic route has been optimized to improve yields and purity by controlling reaction times, temperatures, and reagent stoichiometry.

- The hydrazinyl substitution step is critical and requires careful reduction conditions to avoid over-reduction or decomposition.

- The final compound is often isolated as a hydrochloride salt to improve stability and solubility for further applications, such as PROTAC linker synthesis.

- Analytical methods such as HPLC and NMR are used to confirm the structure and purity, with typical purity >95% achieved.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Phthalic anhydride derivatives, 3-aminopiperidine-2,6-dione hydrochloride, hydrazine hydrate |

| Key reagents | Acetic acid, stannous chloride (for reduction) |

| Reaction conditions | Acidic medium, controlled temperature (room temp to reflux) |

| Purification methods | Crystallization, chromatography |

| Product form | Hydrazinyl-substituted isoindoline-1,3-dione hydrochloride salt |

| Storage conditions | Dark, inert atmosphere, 2–8°C |

| Typical purity | >95% (HPLC) |

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

Substitution: This involves the replacement of one functional group with another, often using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, and various palladium catalysts for coupling reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

The compound 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Breast Cancer Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study utilized flow cytometry to confirm apoptosis induction through annexin V/PI staining.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results suggest effectiveness against Gram-positive and Gram-negative bacteria, which could lead to its use as a potential antibiotic agent.

Data Table: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neurological Applications

There is emerging interest in the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier makes it a candidate for further research.

Case Study: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of the compound showed a reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex . By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This mechanism is particularly useful in the development of drugs that target specific proteins for degradation, thereby reducing their activity in disease processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological activity, synthetic accessibility, and physicochemical properties of 2-(2,6-dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione are influenced by its unique hydrazinyl substituent. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Differences Among Analogues

Key Observations:

Substituent Impact on Bioactivity: The hydrazinyl group in the target compound enhances binding to cereblon (CRBN), a critical component of E3 ligase complexes, compared to amino or unsubstituted analogues . Urea-modified derivatives (e.g., compounds 5a–5e in ) with trifluoromethyl groups exhibit superior IC₅₀ values (<50 µM), highlighting the importance of electron-withdrawing groups at the meta-position .

Synthetic Flexibility: The ethynyl derivative (CAS 2154356-63-3) is synthetically versatile for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid PROTAC assembly . Hydroxy and amino derivatives are often intermediates for further modifications but lack standalone therapeutic efficacy .

Piperazinyl-fluoro derivatives (e.g., CAS 2222114-23-8) exhibit balanced lipophilicity, enhancing blood-brain barrier penetration .

Actividad Biológica

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione, also known as a thalidomide analogue, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and immunomodulation. This compound is notable for its structural features that allow it to interact with various biological targets.

- Molecular Formula : C13H12N4O4

- Molecular Weight : 288.26 g/mol

- CAS Number : 2803460-96-8

- Purity : Typically around 95% for research-grade samples.

The compound functions primarily as a cereblon (CRBN) modulator, which is crucial in the context of targeted protein degradation pathways. This mechanism is significant in the development of therapies for multiple myeloma and other malignancies.

Antiproliferative Effects

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. A notable study demonstrated that the compound had an IC50 value of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells. These values suggest a strong potential for use in cancer therapeutics .

Immunomodulatory Effects

The compound has also been shown to inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC50 value of 0.76 µM. This immunomodulatory effect is critical as it suggests potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antiproliferative | NCI-H929 | 2.25 | Comparable to lenalidomide (1.12 µM) |

| Antiproliferative | U2932 | 5.86 | Significant reduction in viability |

| TNF-α Inhibition | PBMCs | 0.76 | Minimal toxicity observed at 20 µM |

Apoptosis Induction

Further studies have shown that this compound can induce apoptosis in NCI-H929 cells, with a significant dose-dependent increase in apoptotic events observed through flow cytometry assays. The results indicated an increase from 6% in control to approximately 34% at higher concentrations .

Structural Insights and SAR Studies

The structure-activity relationship (SAR) studies revealed that modifications on the amino group significantly affected the antiproliferative activities of derivatives. For instance, certain substitutions led to a marked decrease in activity, highlighting the importance of specific functional groups for maintaining biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione, and how can purity be validated?

- Methodological Answer : The compound’s hydrazinyl and dioxopiperidinyl groups suggest synthesis via hydrazine substitution on a pre-functionalized isoindoline-dione scaffold. Key steps include protecting-group strategies for the piperidinyl nitrogen and controlled hydrazine addition to avoid over-substitution. Purity validation requires HPLC (≥95% purity) coupled with NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Refer to separation techniques in membrane and particle technology (e.g., RDF2050104 in CRDC 2020) for scalable purification .

Q. How can researchers characterize the compound’s reactivity in enzyme inhibition studies?

- Methodological Answer : Use kinetic assays (e.g., fluorometric or spectrophotometric methods) to measure inhibition constants (Ki) against target enzymes like proteasomal subunits or kinases. Compare dose-response curves with controls (e.g., bortezomib for proteasome inhibition). Structural analysis via X-ray crystallography or molecular docking (using software like AutoDock Vina) can identify binding interactions. Note that hydrazinyl groups may act as nucleophiles or metal chelators, requiring pH-controlled buffers to avoid artifactual results .

Q. What are the primary challenges in stabilizing this compound for in vitro biological assays?

- Methodological Answer : The hydrazinyl group is prone to oxidation and hydrolysis. Stabilization strategies include lyophilization under inert atmospheres, storage in anhydrous DMSO at -80°C, and incorporation of antioxidants (e.g., ascorbic acid) in assay buffers. Pre-formulation studies using differential scanning calorimetry (DSC) can identify compatible excipients .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., proteasome inhibition vs. kinase selectivity) be resolved?

- Methodological Answer : Contradictions often arise from off-target effects or assay-specific conditions (e.g., ATP concentration in kinase assays). Employ orthogonal validation methods:

- Proteasome inhibition : Use GFP-based reporter cell lines to measure chymotrypsin-like activity.

- Kinase selectivity : Perform kinome-wide profiling (e.g., using KinomeScan) at physiological ATP levels.

Cross-validate findings with CRISPR/Cas9 knockout models of target enzymes .

Q. What computational frameworks best predict the compound’s pharmacokinetics (PK) and toxicity?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to assess membrane permeability with machine learning models (e.g., DeepTox) for toxicity prediction. Parameterize force fields using experimental LogP and pKa values. Validate predictions using ex vivo organ-on-chip models to measure hepatic clearance and cardiotoxicity .

Q. How can the compound’s mechanism of action be distinguished from structurally analogous dioxopiperidine derivatives?

- Methodological Answer : Conduct competitive binding assays with fluorescent probes (e.g., TAMRA-labeled derivatives) and analyze via fluorescence polarization. Use isotopic labeling (e.g., 13C/15N) in NMR studies to track binding-site interactions. Compare transcriptomic profiles (RNA-seq) of treated cells to identify pathway-specific signatures versus analogs .

Q. What experimental designs minimize bias in assessing the compound’s therapeutic potential for neurodegenerative diseases?

- Methodological Answer : Employ blinded, randomized preclinical trials in transgenic animal models (e.g., tauopathy mice) with predefined endpoints (e.g., tau aggregation via PET imaging). Use factorial designs (e.g., 2x2 ANOVA) to test interactions with standard therapies (e.g., memantine). Include sham controls and power analysis to ensure statistical rigor .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.